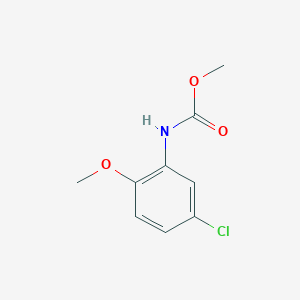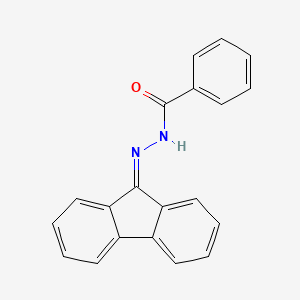![molecular formula C17H17N3O4 B5845090 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5845090.png)
2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as MPB, is a compound that has been extensively studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the study of 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of interest is in the development of more efficient synthesis methods, which would make it easier to obtain larger quantities of the compound. Another area of interest is in the investigation of the potential use of 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide in combination with other anti-cancer drugs, which could enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide and its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with propionyl chloride to form 2-methyl-3-nitro-N-propionylbenzoic acid. This is then reacted with 3-aminophenylboronic acid to form 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have a number of potential applications in scientific research. One of the main areas of interest is in the study of cancer. 2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-cancer properties, and has been investigated as a potential treatment for a number of different types of cancer.
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-16(21)18-12-6-4-7-13(10-12)19-17(22)14-8-5-9-15(11(14)2)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMFBFWTZVMJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-acetyl-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5845022.png)

![5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5845034.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)

![4-[(4-chlorobenzyl)thio]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)




